Cas no 54464-13-0 (5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine)
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine
- 3-(4-bromophenyl)-1H-1,2,4-Triazol-5-amine
- 5-(4-bromophenyl)-1H-1,2,4-triazol-3-amine
- 1H-1,2,4-triazol-3-amine, 5-(4-bromophenyl)-
- 4H-1,2,4-triazol-3-amine, 5-(4-bromophenyl)-
- 1H-1,2,4-Triazol-3-amine,5-(4-bromophenyl)- (9CI)
- s-Triazole, 3-amino-5-(p-bromophenyl)- (6CI,7CI)
- Z594038068
- HMS1498G03
- CHEMBL497921
- SCHEMBL2279531
- DTXSID00355209
- CS-0216470
- EN300-44157
- SR-01000509843-1
- AKOS000154140
- SCHEMBL8729070
- SR-01000509843
- AKOS002783582
- Cambridge id 5309833
- CCG-128962
- 54464-13-0
- 5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, AldrichCPR
- IDI1_026845
- ChemDiv3_008935
- A7911
- FT-0720473
- MFCD00846705
- SY174264
- 5-Amino-3-(4-bromophenyl)-1H-1,2,4-triazole
- AH-487/36173019
- STL481890
- 5-(4-bromophenyl)-4H-1,2,4-triazol-3-ylamine
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- MDL: MFCD00846705
- Inchi: 1S/C8H7BrN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
- InChI Key: VXTCEROZEXTJAB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC(N)=NN1
Computed Properties
- Exact Mass: 237.98551
- Monoisotopic Mass: 237.98541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- Density: 1.732
- Boiling Point: 452.3°C at 760 mmHg
- Flash Point: 227.3°C
- Refractive Index: 1.701
- PSA: 67.59
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B800675-50mg |
5-(4-Bromophenyl)-4h-1,2,4-triazol-3-amine |
54464-13-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800675-100mg |
5-(4-Bromophenyl)-4h-1,2,4-triazol-3-amine |
54464-13-0 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B800675-500mg |
5-(4-Bromophenyl)-4h-1,2,4-triazol-3-amine |
54464-13-0 | 500mg |
$ 295.00 | 2022-06-06 | ||
| abcr | AB218113-1 g |
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine; 95% |
54464-13-0 | 1g |
€367.20 | 2023-03-08 | ||
| abcr | AB218113-250mg |
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine, 95%; . |
54464-13-0 | 95% | 250mg |
€253.30 | 2025-04-18 | |
| abcr | AB218113-1g |
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine, 95%; . |
54464-13-0 | 95% | 1g |
€569.30 | 2025-04-18 | |
| Enamine | EN300-44157-0.05g |
5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine |
54464-13-0 | 95% | 0.05g |
$62.0 | 2023-02-10 | |
| Enamine | EN300-44157-0.1g |
5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine |
54464-13-0 | 95% | 0.1g |
$91.0 | 2023-02-10 | |
| Enamine | EN300-44157-0.25g |
5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine |
54464-13-0 | 95% | 0.25g |
$131.0 | 2023-02-10 | |
| Enamine | EN300-44157-0.5g |
5-(4-bromophenyl)-4H-1,2,4-triazol-3-amine |
54464-13-0 | 95% | 0.5g |
$207.0 | 2023-02-10 |
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine Suppliers
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine Related Literature
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Deepika Kathuria,Pankaj Gupta,Sumit S. Chourasiya,Subash C. Sahoo,Uwe Beifuss,Asit K. Chakraborti,Prasad V. Bharatam Org. Biomol. Chem. 2019 17 4129
Additional information on 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine
Comprehensive Overview of 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS No. 54464-13-0)
5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine, with the CAS number 54464-13-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a bromophenyl group enhances its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for small molecule inhibitors and ligands in medicinal chemistry.
In recent years, the demand for triazole derivatives like 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine has surged due to their versatility in designing antimicrobial agents and anticancer drugs. The compound’s unique structure allows it to interact with various biological targets, making it a valuable candidate for high-throughput screening in drug development. Additionally, its bromine substituent offers opportunities for further functionalization, enabling the synthesis of more complex molecules with tailored properties.
The synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine typically involves the condensation of 4-bromobenzoyl hydrazide with cyanamide, followed by cyclization under controlled conditions. This process yields a high-purity product suitable for research and industrial applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize the compound and ensure its quality.
One of the most frequently asked questions about 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine is its potential role in cancer therapy. Recent studies suggest that triazole-based compounds can modulate key signaling pathways involved in tumor growth, making them promising candidates for targeted therapy. Another area of interest is its application in agricultural chemistry, where it serves as a precursor for developing novel pesticides and herbicides with improved efficacy and environmental safety.
From an industrial perspective, 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine is valued for its stability and compatibility with various synthetic routes. Its bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds. This feature makes it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.
Environmental and safety considerations are also critical when working with 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine. While it is not classified as a hazardous substance, proper handling and storage are essential to maintain its integrity and prevent contamination. Researchers are encouraged to follow good laboratory practices (GLP) and adhere to regulatory guidelines to ensure safe usage.
In conclusion, 5-(4-Bromophenyl)-4H-1,2,4-triazol-3-amine (CAS No. 54464-13-0) is a multifaceted compound with broad applications in drug discovery, agricultural science, and material chemistry. Its unique structural features and reactivity make it a valuable tool for scientists exploring new frontiers in these fields. As research continues to uncover its potential, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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